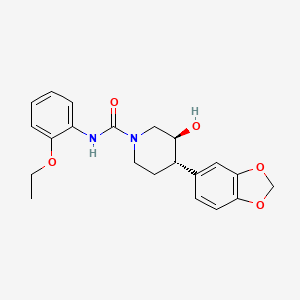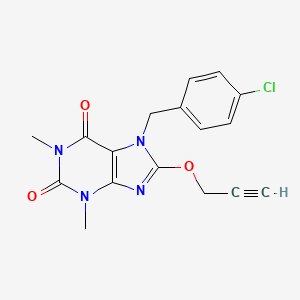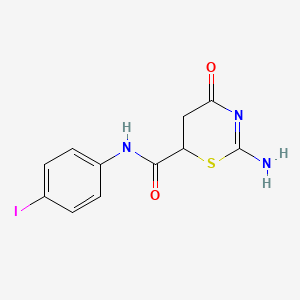![molecular formula C24H24Cl2N4O4 B4096915 7-{2,3-bis[(2-chlorobenzyl)oxy]propyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4096915.png)
7-{2,3-bis[(2-chlorobenzyl)oxy]propyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
概要
説明
7-{2,3-bis[(2-chlorobenzyl)oxy]propyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound known for its distinctive structural elements. This compound features multiple reactive sites and is versatile in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis typically starts with the nucleophilic substitution of 2-chlorobenzyl chloride with 7-(2,3-dihydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. The reaction proceeds under mild conditions with a base catalyst, leading to the formation of the desired compound.
Steps:
Dissolution of 7-(2,3-dihydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione in an appropriate solvent like DMF.
Addition of 2-chlorobenzyl chloride and a base like K2CO3.
Stirring the mixture at room temperature for several hours.
Purification of the product through recrystallization.
Industrial Production Methods
Industrially, this synthesis might involve larger scale reactors and more efficient purification processes, such as high-performance liquid chromatography (HPLC) to achieve higher yields and purity levels. Safety protocols are stringent due to the reactive nature of the reagents.
化学反応の分析
Types of Reactions
Oxidation: : Can undergo oxidation to yield various hydroxylated derivatives.
Reduction: : Reduction reactions are less common but can produce demethylated products.
Substitution: : Nucleophilic substitution remains the primary method for functionalizing this compound, especially at the chlorobenzyl positions.
Common Reagents and Conditions
Oxidizing Agents: : KMnO4, CrO3 in acidic medium.
Reducing Agents: : LiAlH4, NaBH4 for mild conditions.
Substituting Agents: : Alkyl halides, acyl chlorides with strong bases.
Major Products
Oxidation: : Hydroxylated derivatives.
Reduction: : Demethylated and simplified derivatives.
Substitution: : Various alkyl and acyl derivatives, depending on the nature of the substituting group.
科学的研究の応用
Chemistry
Used as an intermediate in the synthesis of more complex organic molecules.
Serves as a building block for specialized ligands in catalysis.
Biology
Investigated for its role as a ligand in biological systems, potentially modulating enzyme activities.
Medicine
Explored for its therapeutic potentials, particularly in targeting specific pathways in disease states.
Industry
Utilized in the development of specialized materials and coatings due to its reactive sites.
作用機序
The compound operates by interacting with specific molecular targets within cells. It binds to active sites of enzymes, potentially inhibiting or modifying their activity, affecting various cellular pathways. The purine structure is critical for this binding, often mimicking natural substrates or inhibitors.
類似化合物との比較
Similar Compounds: : Includes other purine derivatives like caffeine, theobromine, and certain pharmaceutical agents.
Uniqueness: : Unlike caffeine or theobromine, this compound has added reactive chlorobenzyl groups, allowing for more extensive chemical modifications and a broader range of applications.
List of Similar Compounds
Caffeine
Theobromine
Theophylline
Various synthetic purine analogs
This compound stands out for its versatility in chemical modifications and potential applications across multiple fields. Its unique structure opens doors to a myriad of scientific and industrial opportunities.
特性
IUPAC Name |
7-[2,3-bis[(2-chlorophenyl)methoxy]propyl]-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24Cl2N4O4/c1-28-22-21(23(31)29(2)24(28)32)30(15-27-22)11-18(34-13-17-8-4-6-10-20(17)26)14-33-12-16-7-3-5-9-19(16)25/h3-10,15,18H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHIVVZZPCXDJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(COCC3=CC=CC=C3Cl)OCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24Cl2N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-chlorobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B4096858.png)
![1-(2,2-dimethylpropanoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4096865.png)

![N-(sec-butyl)-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide](/img/structure/B4096870.png)
![2-[4-(butan-2-yl)phenoxy]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide](/img/structure/B4096874.png)
![N-[[2-(4-benzoylpiperazin-1-yl)phenyl]carbamothioyl]-4-propoxybenzamide](/img/structure/B4096889.png)
![N-({4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B4096891.png)
![ethyl 4-{N-(4-isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-1-piperazinecarboxylate](/img/structure/B4096893.png)
![7-(2-CHLORO-6-FLUOROPHENYL)-5-(4-METHYLPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE](/img/structure/B4096900.png)
![3,4-dichloro-N-[({4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}amino)carbonothioyl]benzamide](/img/structure/B4096908.png)
![1-[2-(dimethylamino)ethyl]-4-hydroxy-3-(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)-2-phenyl-2H-pyrrol-5-one](/img/structure/B4096918.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-diphenylpropanamide](/img/structure/B4096927.png)

